Methyl 3-nitro-L-phenylalaninate

Overview

Description

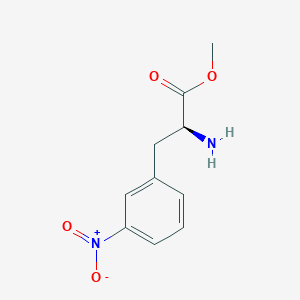

Methyl 3-nitro-L-phenylalaninate is a chemical compound derived from L-phenylalanine, an essential amino acid This compound features a nitro group attached to the phenyl ring and a methyl ester group attached to the carboxyl group of L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-nitro-L-phenylalaninate can be synthesized through a series of chemical reactions starting from L-phenylalanine. The typical synthetic route involves the nitration of L-phenylalanine to introduce the nitro group, followed by esterification to form the methyl ester. The nitration process usually employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The esterification step involves reacting the nitrated L-phenylalanine with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors for nitration and esterification processes, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective is explored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-L-phenylalaninate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

Reduction: Methyl 3-amino-L-phenylalaninate.

Substitution: Various substituted phenylalanine derivatives depending on the substituent introduced.

Hydrolysis: 3-nitro-L-phenylalanine.

Scientific Research Applications

Methyl 3-nitro-L-phenylalaninate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in studying reaction mechanisms.

Biology: It serves as a model compound in studying the effects of nitroaromatic compounds on biological systems.

Medicine: Research explores its potential as a building block for developing pharmaceuticals, particularly those targeting neurological disorders.

Industry: It is investigated for its use in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-L-phenylalaninate involves its interaction with biological molecules through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid form, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-phenyl-L-alaninate: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-nitro-L-phenylalanine: Lacks the ester group, affecting its solubility and reactivity.

Methyl 4-nitro-L-phenylalaninate: Similar structure but with the nitro group in a different position, leading to different reactivity and biological effects.

Uniqueness

Methyl 3-nitro-L-phenylalaninate is unique due to the presence of both the nitro and ester groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.

Biological Activity

Methyl 3-nitro-L-phenylalaninate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a nitro group and an ester functional group. The nitro group is known for its ability to undergo reduction, leading to the formation of reactive intermediates that can interact with various biological molecules. The ester group can hydrolyze, releasing the active carboxylic acid form, which may participate in metabolic pathways.

Structural Formula

The biological activity of this compound primarily stems from its interactions with cellular components:

- Nitro Group : The nitro group can be reduced to form reactive species that may lead to oxidative stress or cytotoxic effects in cells.

- Ester Hydrolysis : Hydrolysis of the ester bond releases the active carboxylic acid, which can engage in various biochemical reactions.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic properties against various tumor cell lines. In studies, it has shown effectiveness in inhibiting the growth of both suspended and solid tumor cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Proposed metabolites derived from this compound demonstrated significant activity in reducing inflammation markers in animal models .

Hypolipidemic Activity

In vivo studies have assessed the hypolipidemic effects of this compound. While some metabolites showed moderate activity, the parent compound exhibited notable efficacy in lowering lipid levels in treated subjects .

Comparative Analysis with Similar Compounds

| Compound | Nitro Group | Ester Group | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | Cytotoxic, anti-inflammatory |

| Methyl 3-phenyl-L-alaninate | No | Yes | Less reactive |

| 3-nitro-L-phenylalanine | Yes | No | Limited solubility |

| Methyl 4-nitro-L-phenylalaninate | Yes | Yes | Different reactivity |

Case Studies and Research Findings

- Cytotoxicity Screening : A study conducted on various derivatives of phenylalanine indicated that this compound outperformed some analogs in cytotoxicity assays against specific cancer cell lines .

- Inflammation Models : In animal models induced with lipopolysaccharides (LPS), this compound showed superior efficacy compared to its parent compound in reducing footpad inflammation and protecting against sepsis .

- Pharmacokinetic Studies : Research has explored the pharmacokinetics of this compound, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. This data is crucial for understanding its therapeutic potential and optimizing dosing regimens .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(3-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)12(14)15/h2-5,9H,6,11H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNVQGBXSRKLSX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703726 | |

| Record name | Methyl 3-nitro-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76604-97-2 | |

| Record name | Methyl 3-nitro-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.